molecular formula C15H11NO6 B5052008 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- CAS No. 88418-57-9

1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro-

Cat. No.: B5052008
CAS No.: 88418-57-9
M. Wt: 301.25 g/mol
InChI Key: WLUZJUPWBWBPEC-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- is a complex organic compound with the molecular formula C15H12O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 1,2-naphthoquinone followed by the introduction of the acetyl-oxopropyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthalenedione core, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce quinone derivatives.

Scientific Research Applications

1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.

    DNA Intercalation: Interacting with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- can be compared with other similar compounds such as:

    1,2-Naphthoquinone: A simpler analog with similar oxidative properties.

    4-Nitro-1,2-naphthoquinone: Another nitro-substituted naphthoquinone with distinct reactivity.

    1,4-Naphthoquinone: A structural isomer with different chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dioxopentan-3-yl)-3-nitronaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-7(17)11(8(2)18)12-9-5-3-4-6-10(9)14(19)15(20)13(12)16(21)22/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUZJUPWBWBPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=C(C(=O)C(=O)C2=CC=CC=C21)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385597
Record name 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88418-57-9
Record name 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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